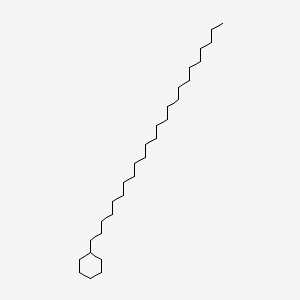

Tetracosylcyclohexane

Description

Properties

CAS No. |

61828-09-9 |

|---|---|

Molecular Formula |

C30H60 |

Molecular Weight |

420.8 g/mol |

IUPAC Name |

tetracosylcyclohexane |

InChI |

InChI=1S/C30H60/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-30-28-25-23-26-29-30/h30H,2-29H2,1H3 |

InChI Key |

WMFMOFURZNHHDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetracosylcyclohexane and Its Analogs

Strategic Approaches to Cyclohexane (B81311) Ring Construction with Long Alkyl Chains

The formation of a cyclohexane ring bearing a long alkyl chain can be achieved through various strategic disconnections and cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

One of the most direct conceptual strategies involves the cyclization of a linear precursor that already contains the long alkyl chain. nih.gov This approach is conceptually similar to biosynthetic pathways proposed for the formation of long-chain alkylcyclohexanes in geological sources, which are thought to originate from the cyclization of precursor fatty acids. osti.gov In a laboratory setting, this could involve intramolecular reactions on a functionalized 30-carbon chain to form the six-membered ring.

More sophisticated and versatile methods rely on building the ring through cycloaddition or annulation reactions. These include [5+1] and [(3+2)+1] cycloaddition strategies, which assemble the ring from smaller fragments. researchgate.net A particularly effective modern approach is the iridium-catalyzed (5+1) annulation, which constructs functionalized cyclohexanes from methyl ketones and 1,5-diols. acs.org This method operates through a double hydrogen borrowing mechanism, forming two new carbon-carbon bonds in a single process. acs.org This strategy is highly adaptable for creating a diverse range of substituted cyclohexanes, as the 1,5-diol or ketone component could be modified to include a long alkyl chain prior to the cyclization step. acs.org

Another strategic approach involves the Wurtz coupling reaction, a classic method for forming C-C bonds, which has been applied to the synthesis of cyclophanes containing alkyl chains. beilstein-journals.org While typically used for bridging aromatic rings, the underlying principle of intramolecular coupling of dihalides can be adapted for forming cycloalkanes.

Stereoselective and Regioselective Synthesis of Alkylcyclohexanes

Controlling the spatial arrangement (stereochemistry) and position (regiochemistry) of substituents on the cyclohexane ring is paramount for synthesizing specific isomers of tetracosylcyclohexane or its analogs.

Stereoselectivity , or the control of the 3D arrangement of atoms, is often achieved using metal-catalyzed reactions. For instance, the iridium-catalyzed annulation of ketones and diols not only builds the cyclohexane ring but also provides high levels of stereocontrol over the newly formed stereocenters. acs.org The choice of catalyst and reaction conditions can dictate the relative stereochemistry of the substituents. acs.org In the synthesis of complex natural products containing highly oxygenated cyclohexane nuclei, stereoselective reactions such as enolate alkylation and reductions are key to establishing the correct configuration of multiple stereocenters. williams.edu The use of chiral ligands in conjunction with metal catalysts is a powerful strategy for inducing high levels of stereoselectivity in the formation of complex cyclic structures. nih.gov

Regioselectivity , the control over which position on a molecule reacts, is crucial when attaching alkyl chains or other functional groups. A significant challenge in the synthesis of alkylcyclohexanes is controlling C-alkylation versus O-alkylation, especially with less reactive electrophiles. nih.gov A robust method to achieve regioselective C-alkylation of a cyclohexane derivative involves the use of a ketohydrazone intermediate. nih.govthieme-connect.com This protocol allows for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) with a variety of unactivated alkyl halides, which would otherwise lead to undesired O-alkylation. nih.gov This methodology is scalable and provides access to 2,2-dialkylcyclohexane-1,3-diones that are valuable building blocks for more complex molecules. nih.gov The reaction proceeds with complete C-regioselectivity for a range of primary and even secondary alkyl halides, as detailed in the table below. nih.gov

| Entry | Alkyl Halide Electrophile | Product | Yield (%) (2 steps) |

|---|---|---|---|

| 1 | CH3(CH2)2I | 5a | 72 |

| 2 | CH3(CH2)3I | 5b | 75 |

| 3 | CH3(CH2)6I | 5c | 70 |

| 4 | (CH3)2CH(CH2)2I | 5d | 75 |

| 5 | CH3(CH2)3CH(CH3)I | 5e | 71 |

| 8 | (CH3)2CHI | 5h | 42 |

| 9 | CH3(CH2)4Br | 5i | 70 |

Table 1. Regioselective C-alkylation of 2-methylcyclohexane-1,3-dione via a ketohydrazone intermediate with various alkyl halides. The yields reported are for the two-step process of alkylation followed by hydrolysis to the final diketone product (5a-i). nih.gov

Functionalization and Derivatization Strategies for this compound Scaffolds

Functionalization of a simple hydrocarbon scaffold like this compound involves introducing reactive functional groups, while derivatization typically refers to the chemical modification of these groups to alter the molecule's properties for analysis or subsequent reactions. libretexts.org

The inert nature of the C-H bonds in the cyclohexane ring and the long alkyl chain makes direct functionalization challenging. However, once a functional group is installed, a wide array of derivatization techniques can be employed. Common functional groups that are targeted for derivatization include hydroxyls (-OH), carboxylic acids (-COOH), amines (-NH2), and thiols (-SH). libretexts.org The three most common derivatization methods are alkylation, acylation, and silylation. libretexts.org

Alkylation involves replacing an active hydrogen with an alkyl or benzyl (B1604629) group. libretexts.org A primary application is the esterification of carboxylic acids to form methyl esters or other esters, which are more volatile and exhibit better chromatographic behavior than the parent acids. libretexts.orginterchim.fr Reagents like BF3-Methanol or N,N-dimethylformamide dimethylacetal (DMFDA) are effective for this purpose. libretexts.orginterchim.fr Halogenated alkylating agents, such as pentafluorobenzyl bromide (PFB-Br), can be used to add a pentafluorobenzyl (PFB) group, which significantly enhances the response of electron capture detectors (ECD) during gas chromatography (GC) analysis. libretexts.org

Acylation is the process of introducing an acyl group (R-C=O), which also serves to reduce the polarity of compounds containing -OH, -NH2, and -SH groups. interchim.fr Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) are commonly used. interchim.fr

Silylation is a widespread technique where an active hydrogen is replaced by a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. libretexts.org This process dramatically increases the volatility and thermal stability of polar compounds for GC analysis. libretexts.org A variety of silylating reagents exist, including N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with a broad range of polar functional groups. interchim.frjmb.or.kr

These derivatization strategies are crucial for the analysis of long-chain functionalized molecules, as demonstrated in the study of intermediates from dicarboxylic acid biotransformation, where silylation with MSTFA was essential for GC analysis. jmb.or.kr

| Derivatization Method | Target Functional Group | Common Reagent(s) | Resulting Derivative |

|---|---|---|---|

| Alkylation (Esterification) | Carboxylic Acid (-COOH) | BF3-Methanol, DMFDA | Methyl Ester (-COOCH3) |

| Alkylation (PFB) | Carboxylic Acid, Alcohol, Thiol | Pentafluorobenzyl Bromide (PFB-Br) | Pentafluorobenzyl Ether/Ester/Thioether |

| Acylation | Alcohol (-OH), Amine (-NH2) | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Ester/Amide |

| Silylation | Alcohol, Carboxylic Acid, Amine | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) Ether/Ester/Amine |

Table 2. Summary of common derivatization strategies applicable to functionalized alkylcyclohexane scaffolds. libretexts.orginterchim.fr

Comprehensive Analytical and Spectroscopic Characterization of Tetracosylcyclohexane

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for the separation of tetracosylcyclohexane from complex hydrocarbon mixtures, such as those found in crude oil or synthetic reaction products. Given its high boiling point, gas chromatography is the technique of choice, requiring high temperatures for elution.

High-Resolution Gas Chromatography (HRGC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Hydrocarbon Profiling

High-Resolution Gas Chromatography (HRGC) utilizing capillary columns is fundamental for the analysis of long-chain hydrocarbons like this compound. The separation is primarily based on boiling point and, to a lesser extent, on the polarity of the stationary phase. Due to its large molecular mass (420.81 g/mol ), this compound is expected to have a high boiling point and consequently a long retention time on standard nonpolar capillary columns (e.g., those with a dimethylpolysiloxane stationary phase). The Kovats retention index, a logarithmic scale relating the retention time of a compound to that of adjacent n-alkanes, is a useful parameter for its identification. For a nonpolar stationary phase, the retention index of this compound would be expected to be slightly lower than that of n-triacontane (C30H62) due to the cyclic structure.

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power, which is particularly beneficial for resolving complex mixtures containing isomers and compounds of similar volatility. In a typical GC × GC setup for hydrocarbon analysis, a nonpolar column is used in the first dimension, separating analytes by boiling point, while a more polar column in the second dimension provides separation based on polarity or shape. This would allow for the effective separation of this compound from other saturated and aromatic hydrocarbons.

Table 1: Predicted HRGC and GC × GC Parameters for this compound

| Parameter | Value/Description |

|---|---|

| HRGC Column | Nonpolar (e.g., DB-1, SE-30) |

| HRGC Oven Program | Initial temp. ~100°C, ramp to >350°C |

| Expected Retention Time | High, eluting after smaller n-alkanes |

| Predicted Kovats Index | ~2950-3050 on a nonpolar phase |

| GC × GC Column Set | 1D: Nonpolar; 2D: Mid-polar |

| GC × GC Benefit | Separation from isomeric compounds |

Coupling with Mass Spectrometry (GC-MS) for Molecular Fingerprinting

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the identification of separated compounds. As this compound elutes from the GC column, it is ionized, typically by electron ionization (EI), and the resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 420. However, for long-chain alkanes, the molecular ion can be weak or absent. The fragmentation pattern is anticipated to be characteristic of alkyl-substituted cyclohexanes. Key fragmentation pathways would include the loss of the alkyl chain and fragmentation of the cyclohexane (B81311) ring. A prominent fragment would likely be observed at m/z 83, corresponding to the cyclohexyl cation. Another characteristic fragmentation pattern for long-chain alkanes is a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Identity |

|---|---|

| 420 | [C₃₀H₆₀]⁺ (Molecular Ion) |

| 337 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Spectroscopic Elucidation of Molecular Structure

While chromatographic techniques are excellent for separation and preliminary identification, spectroscopic methods are required for the definitive elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show several signals corresponding to the different types of protons. The protons on the cyclohexane ring would appear as a complex multiplet in the upfield region, typically around 1.0-1.8 ppm. The methine proton at the point of substitution would be shifted slightly downfield. The methylene (B1212753) (CH₂) protons of the long alkyl chain would produce a large, broad signal around 1.2-1.4 ppm. The terminal methyl (CH₃) group of the tetracosyl chain would appear as a triplet around 0.8-0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbons of the cyclohexane ring and the alkyl chain. The carbons of the cyclohexane ring would resonate in the range of 25-45 ppm. The carbons of the long alkyl chain would show a series of signals between approximately 14 and 35 ppm, with the terminal methyl carbon appearing at around 14 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments of the ¹H and ¹³C signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Cyclohexane CH₂ | 1.0 - 1.8 | 25 - 35 |

| Cyclohexane CH | ~1.5 - 2.0 | 35 - 45 |

| Alkyl Chain CH₂ | 1.2 - 1.4 | 22 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass with very high accuracy. measurlabs.com For this compound (C₃₀H₆₀), the calculated monoisotopic mass is 420.469502 g/mol . epa.gov HRMS can confirm this exact mass, thereby distinguishing it from other compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comnih.gov This technique is particularly valuable when the molecular ion is weak or ambiguous in low-resolution MS. bioanalysis-zone.com HRMS can also be used to determine the elemental composition of fragment ions, aiding in the elucidation of fragmentation pathways. nih.gov

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structural Analysis

Determining the solid-state structure of a long-chain, flexible molecule like this compound can be challenging.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. However, it requires the growth of a suitable single crystal, which can be difficult for long, flexible aliphatic compounds due to their tendency to form waxes or microcrystalline powders. libretexts.org If a suitable crystal could be grown, X-ray diffraction would reveal the precise conformation of the cyclohexane ring (likely a chair conformation) and the packing of the long alkyl chains in the crystal lattice.

Micro-Electron Diffraction (MicroED): MicroED is an emerging technique that can determine high-resolution structures from nanocrystals, which are much smaller than those required for X-ray crystallography. acs.orghhu.decaltech.edu This makes it a promising method for analyzing compounds like this compound that are difficult to crystallize into large single crystals. acs.orgcaltech.edu The sample, often in powder form, can be analyzed to obtain atomic resolution structural data. acs.org

Auxiliary Spectroscopic Methods for Confirming Molecular Connectivity

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information regarding the chemical environment of hydrogen and carbon atoms in this compound, a definitive confirmation of its molecular connectivity requires more advanced, two-dimensional (2D) techniques. These methods are essential for unambiguously establishing the covalent bonding framework, particularly the crucial linkage between the C₆ cyclohexane ring and the C₂₄ tetracosyl side chain. Mass spectrometry further corroborates the structure by analyzing fragmentation patterns.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments furnish a more comprehensive analysis of molecular structure by spreading signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org For a molecule like this compound, with many overlapping signals in the aliphatic region, 2D NMR is indispensable.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY, or Correlation Spectroscopy, experiment is a homonuclear technique used to identify protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.orgmagritek.com A COSY spectrum displays the ¹H NMR spectrum on both axes, with off-diagonal cross-peaks indicating coupled protons. libretexts.org

For this compound, COSY would be instrumental in:

Confirming the Cyclohexane Ring Structure: Cross-peaks would appear between the methine proton (H-1') and the adjacent methylene protons on the ring (H-2'/H-6'), as well as between the various methylene protons within the ring system.

Mapping the Alkyl Chain: A clear correlation pathway would be observed along the tetracosyl chain, with each methylene group showing a cross-peak to its immediate neighbors (e.g., H-1 to H-2, H-2 to H-3, and so on).

Establishing the Ring-Chain Linkage: The most critical correlation would be the cross-peak between the cyclohexane H-1' proton and the H-1 protons of the tetracosyl chain, unequivocally confirming their three-bond (vicinal) coupling and thus the point of attachment.

Table 1: Predicted ¹H-¹H COSY Correlations for Key Protons in this compound

| Proton 1 (δ ppm) | Proton 2 (δ ppm) | Type of Correlation |

|---|---|---|

| H-1' (Cyclohexane CH) | H-2'/H-6' (Cyclohexane CH₂) | Vicinal (3-bond) |

| H-1' (Cyclohexane CH) | H-1 (Chain CH₂) | Vicinal (3-bond) |

| H-1 (Chain CH₂) | H-2 (Chain CH₂) | Vicinal (3-bond) |

| H-2 (Chain CH₂) | H-3 (Chain CH₂) | Vicinal (3-bond) |

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a heteronuclear technique that maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). libretexts.org The resulting 2D spectrum has a ¹H axis and a ¹³C axis, with each cross-peak representing a specific C-H bond. emerypharma.com This method is significantly more sensitive than older techniques. libretexts.org

In the analysis of this compound, HSQC would:

Assign Direct C-H Bonds: It would definitively link each proton signal to its corresponding carbon signal. This is particularly useful for resolving the congested methylene signals of the long alkyl chain and the cyclohexane ring.

Differentiate Carbon Types: By combining HSQC with DEPT (Distortionless Enhancement by Polarization Transfer) information, CH, CH₂, and CH₃ groups can be unambiguously identified. github.io For this compound, this would confirm the single CH group (C-1') and the numerous CH₂ groups.

Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound

| Carbon Atom | Predicted ¹³C Shift (δ ppm) | Correlated Proton | Predicted ¹H Shift (δ ppm) |

|---|---|---|---|

| C-1' | ~38-42 | H-1' | ~1.6-1.8 |

| C-2'/C-6' | ~30-34 | H-2'/H-6' | ~1.1-1.3 |

| C-1 | ~30-34 | H-1 | ~1.1-1.3 |

| C-2 to C-23 | ~28-30 | H-2 to H-23 | ~1.2-1.4 |

| C-24 | ~14 | H-24 | ~0.8-0.9 |

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is one of the most powerful tools for elucidating complex molecular structures. doi.org It detects long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.com Unlike HSQC, it suppresses one-bond correlations. huji.ac.il This technique is crucial for connecting different molecular fragments, especially through quaternary carbons or heteroatoms. tistory.com

Protons on the Chain to Carbons in the Ring: The H-1 protons of the tetracosyl chain should show a two-bond correlation (²JCH) to the C-1' carbon of the cyclohexane ring and a three-bond correlation (³JCH) to the C-2' and C-6' carbons.

Proton on the Ring to Carbons in the Chain: Conversely, the H-1' methine proton of the cyclohexane ring should show a two-bond correlation to the C-1 carbon of the alkyl chain and a three-bond correlation to the C-2 carbon.

These specific long-range correlations are irrefutable proof of the connection between the two major structural units of the molecule.

Table 3: Predicted Key ¹H-¹³C HMBC Correlations Across the Ring-Chain Junction of this compound

| Proton | Correlated Carbon | Number of Bonds |

|---|---|---|

| H-1 (Chain) | C-1' (Ring) | 2 |

| H-1 (Chain) | C-2'/C-6' (Ring) | 3 |

| H-1' (Ring) | C-1 (Chain) | 2 |

| H-1' (Ring) | C-2 (Chain) | 3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information.

For alkyl-substituted cycloalkanes, fragmentation patterns are predictable:

Molecular Ion Peak (M⁺): A peak corresponding to the full molecular weight of this compound (C₃₀H₆₀, MW = 420.81) would be expected, although its intensity may be low in electron impact (EI) ionization. libretexts.org

Loss of the Alkyl Chain: A common fragmentation pathway for alkylcycloalkanes is the cleavage of the bond between the ring and the side chain. slideshare.net This would result in a fragment corresponding to the loss of the C₂₄H₄₉ radical (mass = 337.66), leaving a cyclohexyl cation at m/z = 83.

Fragmentation of the Alkyl Chain: The long tetracosyl chain will fragment in a characteristic pattern for alkanes, producing a series of carbocation clusters separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Prominent peaks would be expected at m/z = 43, 57, 71, etc., corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and larger alkyl fragments. readchemistry.com

Ring Fragmentation: The cyclohexane ring itself can fragment, often by losing ethene (C₂H₄, mass = 28), leading to characteristic ions such as a prominent peak at m/z = 56 ([C₄H₈]⁺). msu.edu

The combination of a molecular ion peak confirming the molecular formula and a fragmentation pattern consistent with both a cyclohexane ring and a long n-alkyl chain provides strong corroborating evidence for the structure of this compound.

Conformational Analysis and Stereochemical Considerations of Tetracosylcyclohexane

Theoretical Frameworks of Cyclohexane (B81311) Conformational Isomerism (e.g., Chair, Boat, Twist-Boat Conformers)

The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angles of approximately 109.5° for sp³-hybridized carbon atoms and minimize torsional strain, the ring puckers into several non-planar conformations. scribd.com The most significant of these are the chair, boat, and twist-boat conformers.

Chair Conformation: This is the most stable conformation of cyclohexane, with an estimated 99.99% of molecules adopting this form at room temperature. wikipedia.orglumenlearning.com It is virtually free of strain, as all carbon-carbon bonds are staggered, eliminating torsional strain, and the bond angles are close to the ideal tetrahedral value, eliminating angle strain. libretexts.orgpressbooks.pub In the chair form, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial and equatorial. youtube.com Axial bonds are parallel to the principal axis of the ring, pointing straight up or down, while equatorial bonds point out from the "equator" of the ring. youtube.com

Boat Conformation: The boat conformation is significantly less stable than the chair form by about 25-30 kJ/mol. pressbooks.pubquimicaorganica.org While it is also free of angle strain, it suffers from two major destabilizing interactions. scribd.com Firstly, there is torsional strain due to the eclipsing of hydrogen atoms on four of the carbon atoms. youtube.com Secondly, there is a significant steric hindrance between the two "flagpole" hydrogens, which are positioned close to each other at the "prow" and "stern" of the boat. libretexts.org

The relative energies of these principal conformations follow the order: Chair < Twist-Boat < Boat. The half-chair conformation is a high-energy transition state between the chair and twist-boat forms. masterorganicchemistry.com

| Conformer | Relative Energy (kJ/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 | No significant angle or torsional strain. |

| Twist-Boat | ~23 | Some torsional and steric strain. |

| Boat | ~30 | Significant torsional and flagpole steric strain. |

| Half-Chair | ~42 | High angle and torsional strain (transition state). |

Analysis of Steric and Electronic Interactions in Long-Chain Alkyl-Substituted Cyclohexanes

When a substituent, such as a tetracosyl group, is attached to the cyclohexane ring, the two possible chair conformations (one with the substituent axial, the other with it equatorial) are no longer equal in energy. msu.edu The conformational equilibrium will favor the conformer that minimizes steric strain.

For monosubstituted cyclohexanes, the equatorial position is overwhelmingly favored because it places the substituent further away from the other ring atoms. wikipedia.org When a substituent is in the axial position, it experiences unfavorable steric interactions with the two axial hydrogens on the same side of the ring (at the C-3 and C-5 positions). libretexts.org This is known as a 1,3-diaxial interaction , which is a form of steric strain. lumenlearning.comchemistrysteps.com

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. wikipedia.orgstackexchange.com A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com

For a tetracosyl group (a long, unbranched alkyl chain), the steric demand is primarily determined by the methylene (B1212753) group (-CH₂) directly attached to the ring. The rest of the long alkyl chain can orient itself away from the ring to avoid additional steric interactions. masterorganicchemistry.com Therefore, the A-value for a tetracosyl group is expected to be very similar to that of a smaller n-alkyl group like an ethyl group. The A-value for an ethyl group is approximately 1.75 kcal/mol (7.3 kJ/mol), which is only slightly larger than that for a methyl group (1.74 kcal/mol). wikipedia.org This suggests that the long chain does not significantly increase the 1,3-diaxial strain compared to a short n-alkyl chain. The primary steric clash is between the first methylene group of the chain and the syn-axial hydrogens.

| Substituent | A-Value (kcal/mol) | Equatorial Preference at 25°C |

|---|---|---|

| Methyl | 1.74 | ~95% |

| Ethyl | 1.75 | ~95% |

| Isopropyl | 2.15 | ~97% |

| tert-Butyl | ~4.9 | >99.9% |

| Tetracosyl (n-C₂₄H₄₉) | ~1.8 (estimated) | ~95-96% |

Electronic interactions in alkylcyclohexanes are generally minimal as the alkyl group is non-polar. The conformational preferences are almost entirely dictated by steric effects.

Dynamic Conformational Processes and Energy Barriers to Ring Inversion

At room temperature, cyclohexane and its derivatives are not locked into a single conformation. They undergo a rapid interconversion between the two chair forms, a process known as ring inversion or "ring flipping". makingmolecules.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. makingmolecules.com

The energy barrier for the ring inversion of unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). masterorganicchemistry.com This barrier is low enough that the inversion is extremely rapid at room temperature, occurring thousands of times per second. masterorganicchemistry.com The process proceeds from one chair conformation through the half-chair transition state to a twist-boat intermediate, and then through another half-chair transition state to the inverted chair conformation. masterorganicchemistry.com

For tetracosylcyclohexane, the presence of the bulky substituent does not significantly alter the energy barrier to the ring flip itself. However, it profoundly affects the equilibrium position. While the molecule still flips rapidly, it will spend the vast majority of its time in the more stable conformation where the tetracosyl group is in the equatorial position. The energy difference between the two chair forms (the A-value) determines the ratio of the conformers at equilibrium, but the height of the barrier between them remains similar to that of unsubstituted cyclohexane. Large repulsive interactions between substituents can, in some cases, elevate the energy barrier of the ring inversion. nih.gov

Experimental and Computational Approaches for Elucidating Conformational Preferences

Determining the conformational equilibria and energy barriers in molecules like this compound relies on a combination of experimental and computational techniques.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature ¹³C NMR spectroscopy is a powerful tool for studying conformational equilibria. nih.govrsc.org At room temperature, ring inversion is too fast to be observed on the NMR timescale, resulting in a single, time-averaged spectrum. However, at sufficiently low temperatures (e.g., below -60 °C), the interconversion can be slowed down or "frozen out," allowing for the direct observation and quantification of signals from both the axial and equatorial conformers. rsc.org The ratio of the signal intensities can be used to calculate the equilibrium constant and, subsequently, the free energy difference (A-value).

Computational Approaches:

Molecular Mechanics and Quantum Chemistry: Theoretical calculations are widely used to model the structures and energies of different conformers. nih.govresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2, QCISD) can provide accurate geometries and relative energies for the chair, boat, and transition state structures. nih.govresearchgate.net These calculations can be used to predict A-values, rotational barriers, and detailed geometric parameters, such as bond angles and lengths, which are often in good agreement with experimental data. nih.gov Computational studies can also reveal subtle structural effects, such as the local flattening of the cyclohexane ring caused by an axial substituent. nih.gov

By combining these experimental and computational methods, a detailed understanding of the conformational landscape of substituted cyclohexanes can be achieved.

Geochemical and Environmental Significance of Tetracosylcyclohexane

Occurrence and Distribution in Natural Organic Matter and Sedimentary Systems

While specific data on Tetracosylcyclohexane in natural organic matter is limited, the broader class of long-chain n-alkylcyclohexanes, to which it belongs, is recognized as a constituent of crude oils. The concentration and distribution of these compounds can vary depending on the source of the organic matter and the depositional environment of the sedimentary basin. In general, crude oils are complex mixtures containing a homologous series of alkylated hydrocarbons, including n-alkylcyclohexanes.

The analysis of sedimentary organic matter often reveals the presence of various biomarkers that help in reconstructing past environmental conditions. Long-chain hydrocarbons, including cycloalkanes, are important components of this analysis. The distribution of these compounds in sedimentary systems is influenced by factors such as the original organic input (e.g., marine vs. terrestrial) and the diagenetic processes that occur after deposition.

Table 1: General Distribution of Long-Chain n-Alkylcyclohexanes in Different Crude Oil Types

| Crude Oil Type | Predominant Organic Source | General Abundance of Long-Chain n-Alkylcyclohexanes |

| Marine Algal | Algae and marine microorganisms | Variable, often present |

| Lacustrine | Algae, bacteria, and aquatic plants in lake environments | Can be significant |

| Terrestrial | Higher plants | May be present, often alongside n-alkanes |

This table presents generalized trends for the broader class of long-chain n-alkylcyclohexanes, as specific data for this compound is not widely available.

Evaluation as a Potential Molecular Biomarker in Petroleum Geochemistry

In petroleum geochemistry, molecular biomarkers are organic compounds that can be traced back to a specific biological precursor. They provide critical information about the source rock, depositional environment, and thermal maturity of crude oils. While not as commonly utilized as other biomarkers like hopanes and steranes, long-chain n-alkylcyclohexanes can offer complementary information.

The presence of a homologous series of n-alkylcyclohexanes, including this compound, can be indicative of certain types of source organic matter. For instance, a high abundance of long-chain linear hydrocarbons, including their cyclic counterparts, can sometimes be associated with contributions from higher plant waxes or certain types of algae and bacteria. However, the biomarker potential of individual n-alkylcyclohexanes is an area that requires more specific research to establish definitive correlations.

Interpretations of Source Input and Depositional Environments from Cycloalkane Signatures

A predominance of long-chain n-alkanes and their corresponding cycloalkanes might suggest a significant input from terrestrial organic matter, as these are major components of plant cuticular waxes. Conversely, a different distribution might point towards a marine or lacustrine depositional setting. The interpretation of these signatures is often complex and is typically done in conjunction with the analysis of other, more specific biomarkers.

Table 2: Potential Interpretations of Cycloalkane Signatures

| Cycloalkane Signature | Potential Interpretation |

| High abundance of long-chain n-alkylcyclohexanes relative to short-chain homologues | Possible contribution from higher plant waxes or specific algal/bacterial sources. |

| Specific ratios of isomers of alkylcyclohexanes | May provide insights into thermal maturity and source characteristics. |

Note: These are generalized interpretations and require corroboration with other geochemical data.

Applications in Environmental Forensic Investigations and Oil Spill Weathering Studies

This compound and its isomers, as components of the broader n-alkylcyclohexane series, are valuable in environmental forensic investigations, particularly in the context of oil spills. The chemical composition of spilled oil can serve as a "fingerprint" to identify the source of the contamination. noaa.gov The distribution of various hydrocarbons, including long-chain cycloalkanes, can be compared between a spilled oil sample and potential source oils to establish a match.

Furthermore, the study of how the chemical composition of oil changes over time due to environmental processes, known as weathering, is crucial for understanding the fate and impact of a spill. Weathering processes include evaporation, dissolution, biodegradation, and photo-oxidation. noaa.govtos.orgnih.gov Long-chain hydrocarbons like this compound are less volatile than their shorter-chain counterparts and are therefore more resistant to evaporation. However, they are susceptible to biodegradation by microorganisms.

Studies on the biodegradation of n-alkylcyclohexanes have shown that there is often a pattern of loss from the high molecular weight end of the homologous series. This means that compounds like this compound may be degraded over time, and the change in their concentration relative to other, more resistant compounds can be used to estimate the extent of weathering the spilled oil has undergone.

Table 3: Relative Weathering Susceptibility of Hydrocarbon Classes

| Hydrocarbon Class | Evaporation | Biodegradation |

| Short-chain n-alkanes | High | High |

| Long-chain n-alkanes | Low | Moderate |

| Short-chain n-alkylcyclohexanes | Moderate | Moderate |

| Long-chain n-alkylcyclohexanes (e.g., this compound) | Low | Moderate to Low |

| Hopanes and Steranes | Very Low | Very Low (often used as conserved markers) |

This differential susceptibility allows environmental chemists to use ratios of various compounds to assess the "age" and degradation state of an oil spill. For instance, a decrease in the ratio of this compound to a highly resistant biomarker like hopane (B1207426) over time can indicate ongoing biodegradation.

Advanced Computational Studies and Theoretical Modeling of Tetracosylcyclohexane

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. youtube.comyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions over time. youtube.com

For a large and flexible molecule like tetracosylcyclohexane, MD simulations are essential for exploring its vast conformational landscape. The long alkyl chain can adopt numerous conformations, and the cyclohexane (B81311) ring can undergo ring flips. MD simulations can track these dynamic processes and provide insights into the preferred conformations and the energy barriers between them.

MD simulations can also be used to study the intermolecular interactions of this compound with other molecules. gatech.edukhanacademy.org These interactions, which include van der Waals forces and, in the presence of polar molecules, dipole-dipole interactions, govern the physical properties of this compound in the condensed phase. gatech.edukhanacademy.orgharvard.eduyoutube.comlibretexts.org By simulating a system containing multiple this compound molecules, one can study aggregation behavior, self-assembly, and interactions with solvent molecules.

The key components of an MD simulation are:

Force Field: A set of empirical energy functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. wikipedia.org

Initial Configuration: The starting positions and velocities of all atoms in the system.

Integration Algorithm: A numerical method for solving the equations of motion and propagating the system through time.

| Simulation Aspect | Description | Relevance to this compound |

| Conformational Sampling | Exploring the different spatial arrangements of atoms in the molecule. | Essential for understanding the flexibility of the long alkyl chain and the dynamics of the cyclohexane ring. |

| Intermolecular Interactions | Studying the non-covalent forces between this compound molecules and their environment. gatech.edukhanacademy.org | Crucial for predicting physical properties such as boiling point, viscosity, and solubility. |

| Time Evolution | Observing how the system changes over time. | Allows for the study of dynamic processes such as conformational transitions and diffusion. |

Predictive Modeling of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic signatures of this compound, which can aid in the interpretation of experimental spectra. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies and UV-Vis spectra. uci.edu By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths and intensities.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and intensities, which can then be compared to experimental spectra to aid in peak assignment. For a large molecule like this compound, the vibrational spectrum will be complex, and theoretical predictions are invaluable for its interpretation.

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Quantum chemical calculations can predict NMR chemical shifts and coupling constants, which can be used to confirm structural assignments and to understand the relationship between electronic structure and NMR parameters.

| Spectroscopic Technique | Computational Method | Predicted Properties |

| UV-Vis Spectroscopy | Time-Dependent Density Functional Theory (TD-DFT) uci.edu | Electronic excitation energies, absorption wavelengths, and oscillator strengths. |

| Infrared (IR) and Raman Spectroscopy | Density Functional Theory (DFT) | Vibrational frequencies and intensities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Density Functional Theory (DFT) | Chemical shifts and coupling constants. |

Development and Refinement of Force Fields for Alkylcyclohexane Systems

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. nih.gov A force field is a collection of equations and associated constants designed to reproduce the potential energy surface of a system of atoms. wikipedia.org For alkylcyclohexanes, the force field must accurately describe the bonded interactions (bond stretching, angle bending, and torsional rotations) and non-bonded interactions (van der Waals and electrostatic forces).

Several general-purpose force fields, such as OPLS-AA, CHARMM, and AMBER, are available and have been parameterized for a wide range of organic molecules. nih.gov However, for a specific class of molecules like long-chain alkylcyclohexanes, it may be necessary to refine or develop new force field parameters to improve accuracy.

The process of force field development typically involves:

Quantum chemical calculations: High-level ab initio or DFT calculations are performed on smaller, representative molecules (e.g., cyclohexane, n-alkanes) to obtain reference data for geometries, conformational energies, and intermolecular interaction energies. uni-paderborn.deresearchgate.net

Parameterization: The force field parameters are adjusted to reproduce the quantum chemical data as well as experimental data for bulk properties such as density and enthalpy of vaporization. uni-paderborn.deresearchgate.net

Validation: The new force field is tested on a range of molecules and properties that were not included in the parameterization set to assess its transferability and predictive power.

For this compound, a well-parameterized force field is crucial for accurately simulating its conformational dynamics and condensed-phase properties. The development of such a force field would benefit from a combination of high-level quantum chemical calculations and experimental data for related long-chain alkylcyclohexanes.

| Force Field Component | Description | Importance for this compound |

| Bonded Terms | Describe the energy associated with bond stretching, angle bending, and torsional rotations. | Crucial for accurately representing the geometry and flexibility of the alkyl chain and cyclohexane ring. |

| Non-bonded Terms | Describe the van der Waals and electrostatic interactions between atoms. | Govern the intermolecular interactions and the overall packing of molecules in the condensed phase. |

| Parameterization | The process of determining the numerical values of the force field parameters. wikipedia.org | A robust parameterization is essential for the force field to be accurate and transferable to different alkylcyclohexane systems. |

Emerging Research Frontiers and Interdisciplinary Applications of Tetracosylcyclohexane

Astrobiological Implications: Investigation as a Potential Biosignature or Prebiotic Molecule

Long-chain hydrocarbons, including alkylated cycloalkanes, are considered potential biosignatures in the field of astrobiology. The presence of such complex organic molecules in extraterrestrial samples could be indicative of past or present biological activity.

Detailed Research Findings:

Long-chain alkylcycloalkanes are known constituents of crude oil on Earth, which is formed from the fossilized remains of ancient organisms. nih.govresearchgate.netresearchgate.net Their presence in petroleum is a strong indicator of their biological origin. nih.govresearchgate.net The degradation of these molecules by microorganisms is a key area of study, as the specific pathways and byproducts can also serve as indicators of biological processing. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net For instance, research on the biodegradation of n-alkylcycloalkanes has identified specific metabolic pathways, such as the conversion of cyclohexanecarboxylic acid to benzoic acid in certain bacteria. nih.gov

While direct evidence of tetracosylcyclohexane in extraterrestrial environments is yet to be found, the discovery of a variety of organic molecules on Mars and in meteorites suggests that the building blocks for such complex structures exist beyond Earth. The general principles of prebiotic chemistry, which explore the formation of complex organic molecules from simpler inorganic precursors, provide a framework for understanding how molecules like this compound could potentially form abiotically. nih.govnih.govrsc.orgresearchgate.netyoutube.com However, the detection of a significant abundance of a specific long-chain cycloalkane like this compound, particularly with a specific isomeric preference, could be a compelling, though not definitive, sign of life.

| Research Area | Key Findings | Implication for this compound |

| Geochemistry | Long-chain alkylcycloalkanes are components of crude oil, which has a biological origin. nih.govresearchgate.netresearchgate.net | The presence of this compound in an extraterrestrial sample could be interpreted as a potential biosignature. |

| Microbiology | Microorganisms exhibit specific degradation pathways for n-alkylcycloalkanes. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net | The byproducts of this compound degradation could also serve as indirect biosignatures. |

| Prebiotic Chemistry | Studies demonstrate the abiotic synthesis of various organic molecules under simulated early Earth or extraterrestrial conditions. nih.govnih.govrsc.orgresearchgate.netyoutube.com | While not yet demonstrated, the potential for abiotic synthesis of this compound needs to be considered when evaluating it as a biosignature. |

Relevance in Advanced Materials Science Research

The unique molecular structure of cycloalkanes, including long-chain derivatives like this compound, imparts specific physical and chemical properties that are of interest in materials science. fastercapital.comyoutube.comsimply.sciencelibretexts.org

Detailed Research Findings:

Cycloalkanes are utilized in the synthesis of polymers, where the cyclic moiety can enhance the thermal stability and mechanical properties of the resulting material. researchgate.netrsc.orgrsc.orgnih.gov The incorporation of cycloalkane groups into polymer chains can lead to materials with high thermal stability and optical transparency. researchgate.net For example, the polymerization of monomers with cycloalkane groups has been shown to produce polymers with well-regulated stereochemistry and unique properties like liquid crystallinity. researchgate.net

Long-chain cycloalkanes also have potential applications as high-performance lubricants and solvents. youtube.com Their saturated, cyclic structure can provide good thermal and oxidative stability, which are desirable properties in demanding applications. The market for cycloalkanes is seeing a growing demand for high-purity and tailor-made products for specialized applications in electronics and advanced composites. datainsightsmarket.com

| Application Area | Relevant Properties of Cycloalkanes | Potential Role of this compound |

| Polymer Synthesis | Enhanced thermal stability, optical transparency, and specific stereochemistry. researchgate.netrsc.orgrsc.orgnih.gov | As a monomer or additive to create polymers with high-performance characteristics. |

| Lubricants & Solvents | Good thermal and oxidative stability. youtube.com | A potential component in high-performance lubricants and specialty solvents. |

| Advanced Materials | Unique structural and physical properties. fastercapital.comyoutube.comsimply.sciencelibretexts.org | A building block for novel functional materials and composites. |

Future Directions in Synthetic, Analytical, and Environmental Research of this compound

The emerging applications of this compound and other long-chain cycloalkanes are driving further research in several key areas.

Synthetic Research:

The development of more efficient and selective synthetic methods for long-chain alkylcycloalkanes is a significant area of future research. epo.orgyoutube.comresearchgate.net Current methods for synthesizing long-chain alkanes can be laborious, and there is a need for new catalytic processes that allow for the precise control of chain length and substitution on the cyclohexane (B81311) ring. epo.orgcognitivemarketresearch.com

Analytical Research:

Advancements in analytical techniques are crucial for the detection and characterization of long-chain cycloalkanes in complex mixtures. env.go.jpresearchgate.netec.gc.canih.gov Methods such as gas chromatography-mass spectrometry (GC-MS) are essential for identifying these compounds in environmental and geological samples. nih.gov Future research will likely focus on developing more sensitive and selective analytical protocols for the unambiguous identification of specific isomers of this compound. env.go.jpresearchgate.net

Environmental Research:

Understanding the environmental fate and biodegradability of long-chain cycloalkanes is of growing importance. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.gov Research into the microbial degradation of these compounds can not only provide insights into their potential as biosignatures but also inform strategies for the bioremediation of environments contaminated with petroleum products. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com A key trend is the move towards more sustainable and "green" production methods for cycloalkanes, including the development of bio-based alternatives. datainsightsmarket.com

| Research Focus | Future Directions |

| Synthesis | Development of more efficient and selective catalytic methods for the synthesis of long-chain alkylcycloalkanes. epo.orgyoutube.comresearchgate.netcognitivemarketresearch.com |

| Analysis | Creation of more sensitive and selective analytical techniques for the identification and quantification of specific isomers in complex matrices. env.go.jpresearchgate.netec.gc.canih.gov |

| Environment | Further investigation into the biodegradation pathways of long-chain cycloalkanes for bioremediation and the development of sustainable, bio-based production methods. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netdatainsightsmarket.commdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetracosylcyclohexane, and how can reaction conditions be optimized for high-purity yields?

- Methodological Answer : Synthesis of cyclohexane derivatives typically involves alkylation or esterification reactions. For example, analogous compounds like fluorinated cyclohexanes employ reagents such as terephthaloyl chloride with Et₃N and DMAP as catalysts (Scheme 4 in ). Optimization strategies include varying reaction time, temperature, and catalyst ratios. Purity validation requires techniques like HPLC (>95% purity) and NMR (e.g., absence of unreacted alkyl halide peaks at δ 3.5–4.0 ppm). Ensure detailed procedural descriptions for reproducibility, as outlined in ’s experimental section guidelines .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., cyclohexane ring protons at δ 1.4–1.8 ppm), FTIR (C-H stretching at 2850–2960 cm⁻¹), and high-resolution mass spectrometry (HRMS; m/z calculated for C₃₀H₅₈: 422.4495). For ambiguous signals, compare with databases like PubChem () or conduct 2D NMR (COSY, HSQC) to resolve stereochemical uncertainties. Document spectral discrepancies in supplementary materials per ’s guidelines .

Advanced Research Questions

Q. How can factorial design be applied to investigate solvent effects on this compound crystallization processes?

- Methodological Answer : A 2³ factorial design (solvent polarity, temperature, cooling rate) can identify interactions between variables. For instance, low-polarity solvents (e.g., hexane) at 4°C may yield larger crystals, while high-polarity solvents (e.g., ethanol) at −20°C favor nucleation. Use ANOVA to analyze crystal size distribution and purity data. Pre-test/post-test designs () ensure baseline comparability .

Q. What strategies reconcile contradictory data in this compound’s thermodynamic properties (e.g., melting point, solubility) across different studies?

- Methodological Answer : Conduct a meta-analysis of published datasets, accounting for variables like measurement techniques (DSC vs. capillary melting) and solvent purity. For example, discrepancies in melting points (±5°C) may arise from polymorphic forms. Validate findings via controlled replication studies () and use error propagation models ( ) to quantify uncertainty .

Q. How can computational models (e.g., molecular dynamics simulations) be integrated with experimental data to predict this compound’s behavior under non-standard conditions?

- Methodological Answer : Parameterize force fields using experimental density (e.g., 0.86 g/cm³) and Gibbs free energy data. Validate simulations against DSC thermograms (e.g., ΔH fusion = 120 kJ/mol) and solubility parameters. Align computational predictions with empirical results using Bayesian inference ( ’s theory linkage framework) .

Q. What ethical and methodological challenges arise when linking this compound toxicity data across heterogeneous datasets (e.g., in vitro vs. in vivo studies)?

- Methodological Answer : Address data harmonization challenges (e.g., LD₅₀ variability due to species-specific metabolism) using ontology-based annotation (). Ensure compliance with ethical guidelines for data sharing ( ’s literature search protocols) and document consent frameworks for secondary data use .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to ensure reproducibility in this compound studies?

- Methodological Answer : Follow ’s guidelines: Provide raw NMR/FID files, crystallographic data (CIF format), and step-by-step synthesis videos. Use hyperlinked supplementary files (e.g., "SI_01_Crystallization_Kinetics.xlsx") for seamless cross-referencing .

Q. What criteria define a robust theoretical framework for studying this compound’s supramolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.